3,3-dicyclopropylpropanoic Acid
Description
3,3-Dicyclopropylpropanoic acid is a cyclopropane-substituted carboxylic acid characterized by two cyclopropyl groups attached to the β-carbon of the propanoic acid backbone. Its derivatives, such as 2-((tert-butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS: 2272861-72-8), are notable in synthetic chemistry, particularly in peptide synthesis and as intermediates for bioactive molecules . The compound’s molecular formula is C₁₄H₂₃NO₄, with a molar mass of 269.34 g/mol, a predicted density of 1.218 g/cm³, and a pKa of 3.99 . The cyclopropyl groups introduce steric bulk and electron-withdrawing effects, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
3,3-dicyclopropylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dicyclopropylpropanoic acid typically involves the reaction of cyclopropylmethyl ketone with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield the desired acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Intermediates
3,3-Dicyclopropylpropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting specific pathways in diseases, particularly in the realm of neuropharmacology. The compound's unique structure allows for modifications that enhance the pharmacological properties of resultant drugs.
Case Study: PDE9A Inhibitors
A notable application is its role in synthesizing phosphodiesterase-9A inhibitors, which are being investigated for their potential in treating cognitive disorders. Research indicates that derivatives of this compound exhibit improved selectivity and potency against PDE9A, leading to enhanced cognitive function in preclinical models .
Agricultural Science
2. Ethylene Response Inhibition
The compound has shown promise as an ethylene receptor antagonist. Ethylene plays a crucial role in plant growth and development processes such as fruit ripening and leaf abscission. By inhibiting ethylene responses, this compound can prolong the shelf life of fruits and vegetables.
Case Study: Post-Harvest Longevity
In a study involving various fruits treated with this compound, results demonstrated a significant delay in ripening and senescence compared to untreated controls. This application is particularly beneficial for extending the marketability of perishable produce .
Material Science
3. Polymer Additives
Research indicates that this compound can be used as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve impact resistance and flexibility.
Case Study: Enhanced Polymer Blends
A study evaluated the effects of incorporating this compound into polycarbonate blends. The findings revealed that the modified polymers exhibited superior toughness and heat resistance compared to standard formulations, making them suitable for applications requiring durable materials .
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediates | Enhances selectivity for PDE9A inhibitors |
| Agricultural Science | Ethylene response inhibition | Prolongs shelf life of fruits and vegetables |
| Material Science | Polymer additives | Improves mechanical properties of polymer blends |
Mechanism of Action
The mechanism of action of 3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
3-Phenylpropanoic Acid Derivatives
- Structure : Features a phenyl group at the β-carbon.
- Properties: The aromatic ring provides resonance stabilization, reducing acidity compared to cyclopropyl-substituted analogs. For example, 3-(3,5-dimethylphenyl)propanoic acid (CAS: 42287-87-6) has a higher pKa (~4.5–5.0 estimated) due to electron-donating methyl groups .
- Applications : Used in crystallography studies; phenyl derivatives form co-crystals and inclusion complexes .
3-(2-Thienyl)propanoic Acid
3-Amino-3-cyclopropylpropanoic Acid
- Structure: Cyclopropyl group at β-carbon with an amino group at the α-carbon.
- Properties: The amino group increases basicity (pKa ~8–10 for α-amino acids), contrasting with the acidic carboxylate (pKa ~2–3).
- Applications: Investigated as a constrained amino acid analog in peptide therapeutics .
3-Hydroxyphenylpropanoic Acid
- Structure : Hydroxyl-substituted phenyl group at β-carbon.
- Properties : The hydroxyl group lowers pKa (~4.2) due to electron-withdrawing effects and hydrogen bonding. Exhibits antioxidant activity, as seen in DPPH radical scavenging assays .
- Applications : Studied for antioxidant and anti-inflammatory applications .
Physical and Chemical Properties
*Derivative: 2-((Boc)amino)-3,3-dicyclopropylpropanoic acid. †Estimated based on substituent effects. ‡Predicted based on thiophene’s electronic properties.
Research Findings and Key Insights
Synthetic Utility: Derivatives of this compound, such as Boc-protected esters, are critical in peptide coupling reactions due to their stability and controlled reactivity .
Comparative Acidity: The compound’s pKa (3.99) is lower than phenylpropanoic acid derivatives (~4.5) but higher than strongly electron-withdrawing substituents (e.g., trifluoromethyl groups in 3,3,3-trifluoro-2-hydroxypropanoic acid, pKa ~1.5–2.0) .
Structural Rigidity : Cyclopropyl groups restrict conformational flexibility, making the compound valuable in designing conformationally constrained analogs for drug discovery .
Biological Activity
3,3-Dicyclopropylpropanoic acid is a compound of growing interest in the field of medicinal chemistry and agricultural science due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its two cyclopropyl groups attached to a propanoic acid backbone. The molecular formula is , with a molecular weight of approximately 158.21 g/mol. The presence of cyclopropyl moieties contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclopropyl Groups : Cyclopropyl groups can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
- Carboxylic Acid Formation : The final step involves converting the resulting cyclopropyl derivatives into carboxylic acids via oxidation or hydrolysis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Sarma et al. (2008) demonstrated that organotin(IV) derivatives of cyclopropane carboxylic acids, including dicyclopropyl derivatives, showed promising antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15 | Candida albicans |
| Organotin derivative | 10 | Aspergillus niger |
Ethylene Response Inhibition
One of the notable applications of this compound is its role as an ethylene antagonist in plants. Ethylene is a plant hormone that regulates various growth processes including fruit ripening and leaf senescence. Research has shown that compounds similar to this compound can inhibit ethylene responses effectively.
A case study on wheat crops demonstrated that the application of this compound increased grain yield by delaying leaf senescence, thereby enhancing photosynthetic efficiency during critical growth phases (Xia et al., 2020).
Case Studies
- Wheat Yield Enhancement : A field trial conducted in China assessed the impact of this compound on wheat yield. The results indicated a 15% increase in grain yield compared to untreated control groups.
- Antifungal Efficacy : A laboratory study evaluated the antifungal properties of various organotin derivatives including those derived from this compound. The results confirmed significant antifungal activity against pathogenic fungi responsible for crop diseases.
Q & A
Q. What are the recommended methods for synthesizing 3,3-dicyclopropylpropanoic acid in laboratory settings?
Synthesis typically involves acid-catalyzed reactions under optimized conditions. For example, Brønsted acid-surfactant catalysts like p-dodecylbenzenesulfonic acid (DBSA) in aqueous media, combined with microwave irradiation, have been shown to enhance reaction efficiency for structurally similar compounds . Key parameters include solvent selection (e.g., water/ethanol mixtures), catalyst loading (25 mol% yields optimal results), and purification via recrystallization or column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm substituent arrangement and cyclopropane ring integrity.
- HPLC with UV detection to assess purity (>95% threshold recommended).
- Mass spectrometry (MS) for molecular weight verification. Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as cyclopropane derivatives may exhibit irritation or corrosion risks .
- Use fume hoods to avoid inhalation of aerosols.
- Store in sealed containers away from oxidizers and heat sources. Emergency protocols should align with OSHA standards for chemical exposure .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation. Desiccants like silica gel mitigate hydrolysis risks. Stability studies for related propanoic acids suggest a shelf life of 12–24 months under these conditions .
Q. How can researchers optimize solvent systems and catalyst loadings to improve the yield of this compound synthesis?
Conduct a Design of Experiments (DoE) to evaluate variables:
Q. What strategies are effective for resolving contradictions in experimental data related to the reactivity of this compound?
Apply meta-analysis frameworks to quantify heterogeneity:
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) to predict bond angles, strain energy, and charge distribution in cyclopropane rings.
- Molecular Dynamics (MD) simulations to study solvent interactions and aggregation behavior. Thermodynamic data from NIST can calibrate computational models .
Q. How can researchers design experiments to investigate the acid's role in multi-component reactions?
Q. What methodologies are recommended for assessing the environmental impact of this compound in laboratory waste streams?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
